molecular formula C20H27ClF2N2O B2770494 [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride CAS No. 2418694-81-0

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride

Cat. No.: B2770494
CAS No.: 2418694-81-0
M. Wt: 384.9
InChI Key: XQKXERUOSZSWGI-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride is a useful research compound. Its molecular formula is C20H27ClF2N2O and its molecular weight is 384.9. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis Approaches

  • The study on the crystal structure of related adducts, such as the (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and its variant, reveals detailed dihedral angles between benzene and piperidine rings, contributing to understanding structural properties crucial for designing compounds with desired characteristics (Revathi et al., 2015).
  • Research on CAN-mediated rearrangement of 4-benzhydrylidenepiperidines, leading to the synthesis of several phenyl-(4-phenylpiperidin-4-yl)methanones, provides insight into synthetic pathways that might be applicable for the target compound’s synthesis (Chang et al., 2006).

Potential Pharmacological Applications

  • A study identified potent NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides, highlighting the pharmacological potential of compounds with similar structural frameworks (Borza et al., 2007).

Molecular Docking and Computational Analysis

  • Synthesis, spectral characterization, DFT, and docking studies of compounds with similar functional groups have been conducted, aiding in understanding their antibacterial activity and providing a basis for exploring the therapeutic potential of the target compound (Shahana & Yardily, 2020).

Nonlinear Optical Properties

  • Research on the crystal growth and characterization of a nonlinear optical piperidine derivative indicates the potential of structurally related compounds for applications in optical technologies (Revathi et al., 2018).

Properties

IUPAC Name

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2N2O.ClH/c21-20(22)13-19(20,16-7-4-8-16)17(25)24-11-9-18(14-23,10-12-24)15-5-2-1-3-6-15;/h1-3,5-6,16H,4,7-14,23H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKXERUOSZSWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CC2(F)F)C(=O)N3CCC(CC3)(CN)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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